3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

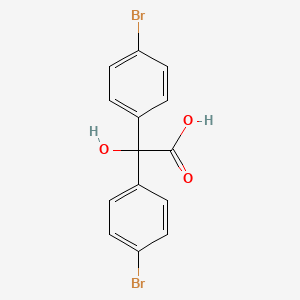

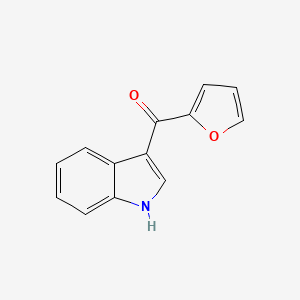

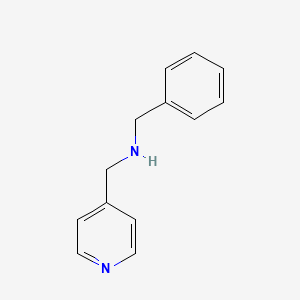

“3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H13N3 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The ring is substituted with ethyl and dimethyl groups .

Physical And Chemical Properties Analysis

“3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine” is a solid compound with a molecular weight of 139.20 . Its SMILES string is NC1=C©C(CC)=NN1C .

Aplicaciones Científicas De Investigación

Heterocyclic Building Blocks

This compound is classified as a heterocyclic building block . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their diverse biological activities. They serve as core structures in many pharmaceuticals and play a crucial role in the development of new therapeutic agents .

Antileishmanial Activity

Research has shown that pyrazole-bearing compounds, such as this one, have potent antileishmanial activities . In a study, a derivative of this compound displayed superior antipromastigote activity, which was significantly more active than standard drugs .

Antimalarial Activity

In addition to its antileishmanial properties, this compound has also shown promising antimalarial activities . Some derivatives of this compound have demonstrated significant inhibition effects against Plasmodium berghei, a parasite that causes malaria .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is crucial for understanding cellular processes and developing new therapeutic strategies .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to justify its potent in vitro antipromastigote activity . These studies help in understanding the interaction between the compound and its target protein, providing insights into the mechanism of action .

Synthesis of Hydrazine-Coupled Pyrazoles

This compound is used in the synthesis of hydrazine-coupled pyrazoles . These derivatives have shown potential pharmacological effects, making them valuable for the development of new therapeutic agents .

Propiedades

IUPAC Name |

5-ethyl-2,4-dimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-4-6-5(2)7(8)10(3)9-6/h4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMVUQKZPSYYBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360574 |

Source

|

| Record name | 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |

CAS RN |

21018-62-2 |

Source

|

| Record name | 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)